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Compound of Interest

Compound Name:
(3-Methyl-4-nitropyridin-2-

yl)methanol

Cat. No.: B061111 Get Quote

This guide provides a detailed spectroscopic characterization of (3-Methyl-4-nitropyridin-2-
yl)methanol using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to

the limited availability of published experimental spectra for this specific compound, this guide

presents expected spectral data based on the analysis of structurally related nitropyridine

derivatives. This information is intended for researchers, scientists, and professionals in drug

development to aid in the identification and characterization of this and similar molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for (3-
Methyl-4-nitropyridin-2-yl)methanol. These predictions are based on established chemical

shift and absorption frequency ranges for substituted nitropyridines.[1][2]

Table 1: Predicted ¹H NMR Data for (3-Methyl-4-
nitropyridin-2-yl)methanol
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Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H5 ~8.50 d

H6 ~7.80 d

-CH₂OH ~4.80 s

-OH Variable br s

-CH₃ ~2.60 s

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm. d: doublet, s: singlet, br s:

broad singlet

Table 2: Predicted ¹³C NMR Data for (3-Methyl-4-
nitropyridin-2-yl)methanol

Carbon Predicted Chemical Shift (δ, ppm)

C2 ~158

C3 ~135

C4 ~150

C5 ~122

C6 ~148

-CH₂OH ~62

-CH₃ ~18

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Bands for (3-Methyl-4-
nitropyridin-2-yl)methanol
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Functional Group Predicted Absorption Range (cm⁻¹)

O-H stretch (alcohol) 3500-3200 (broad)

C-H stretch (aromatic) 3100-3000

C-H stretch (aliphatic) 3000-2850

N-O stretch (asymmetric) 1550-1510

C=C, C=N stretch (aromatic ring) 1600-1450

N-O stretch (symmetric) 1360-1320

C-O stretch (primary alcohol) ~1050

Comparison with Alternative Compounds
The spectral data of (3-Methyl-4-nitropyridin-2-yl)methanol can be compared with other

nitropyridine derivatives to understand the influence of substituent positioning on the electronic

environment of the molecule.

¹H NMR Comparison
The chemical shifts of the aromatic protons in nitropyridines are significantly influenced by the

electron-withdrawing nature of the nitro group. For instance, in 3-nitropyridine, the protons

ortho and para to the nitro group are shifted downfield. In our target molecule, the H5 and H6

protons are expected to show distinct chemical shifts due to the presence of the methyl, nitro,

and methanol substituents.

IR Spectroscopy Comparison
The position of the nitro group's symmetric and asymmetric stretching vibrations is a key

diagnostic tool. These frequencies can shift based on the electronic effects of other

substituents on the pyridine ring. For example, electron-donating groups may lower the

frequency, while other electron-withdrawing groups might have a lesser effect. The broad O-H

stretch from the methanol group is a characteristic feature that would be absent in analogues

lacking this functional group.
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Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra for compounds

such as (3-Methyl-4-nitropyridin-2-yl)methanol.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean,

dry vial.[3]

Transfer the solution to a standard 5 mm NMR tube, ensuring the solution height is

approximately 4-5 cm.[3]

Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees

and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

Set the relaxation delay to at least 1-2 seconds to ensure proper T1 relaxation.

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

Phase the spectrum and reference it to the residual solvent peak or an internal standard

(e.g., TMS at 0 ppm).
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Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy Protocol:

Use the same sample prepared for ¹H NMR.

Tune the probe to the ¹³C frequency.

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required

compared to ¹H NMR due to the low natural abundance of ¹³C (typically several hundred to

thousands of scans).

Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.

Process the FID with an appropriate window function and Fourier transform.

Phase the spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy
Sample Preparation (Thin Solid Film Method):

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile

solvent like dichloromethane or acetone.[4]

Place a single drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[4][5]

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.[4]

Data Acquisition:

Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
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The software will automatically ratio the sample spectrum to the background spectrum to

produce the final transmittance or absorbance spectrum.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

(3-Methyl-4-nitropyridin-2-yl)methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b061111#characterization-of-3-methyl-4-
nitropyridin-2-yl-methanol-by-nmr-and-ir-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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